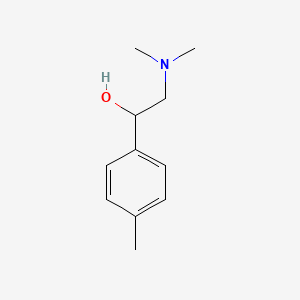
2-Dimethylamino-1-p-tolyl-ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Dimethylamino-1-p-tolyl-ethanol is an organic compound with the molecular formula C10H15NO It is a tertiary amine and a secondary alcohol, characterized by the presence of a dimethylamino group and a p-tolyl group attached to the ethanol backbone
準備方法
Synthetic Routes and Reaction Conditions
2-Dimethylamino-1-p-tolyl-ethanol can be synthesized through several methods. One common approach involves the reaction of p-tolualdehyde with dimethylamine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate advanced purification techniques such as distillation and crystallization to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
2-Dimethylamino-1-p-tolyl-ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.
Reduction: It can be reduced to form the corresponding amine or alcohol.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: The major products include p-tolyl ketone or p-tolyl aldehyde.
Reduction: The major products include dimethylaminoethanol or p-tolyl alcohol.
Substitution: The major products depend on the substituent introduced, such as alkylated or acylated derivatives.
科学的研究の応用
2-Dimethylamino-1-p-tolyl-ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 2-Dimethylamino-1-p-tolyl-ethanol involves its interaction with various molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the p-tolyl group can engage in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity for different targets, leading to its observed effects.
類似化合物との比較
2-Dimethylamino-1-p-tolyl-ethanol can be compared with other similar compounds, such as:
N,N-Dimethylaminoethanol: Similar in structure but lacks the p-tolyl group, resulting in different chemical properties and applications.
2-Dimethylamino-1-phenylethanol: Similar in structure but with a phenyl group instead of a p-tolyl group, leading to variations in reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
分子式 |
C11H17NO |
|---|---|
分子量 |
179.26 g/mol |
IUPAC名 |
2-(dimethylamino)-1-(4-methylphenyl)ethanol |
InChI |
InChI=1S/C11H17NO/c1-9-4-6-10(7-5-9)11(13)8-12(2)3/h4-7,11,13H,8H2,1-3H3 |
InChIキー |
BNEPHVFCKCLUMJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(CN(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



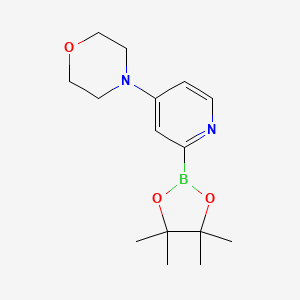
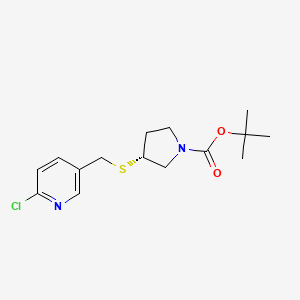

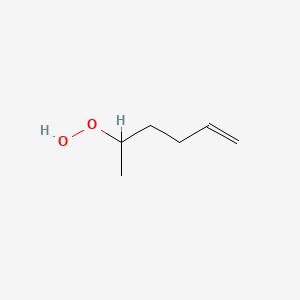
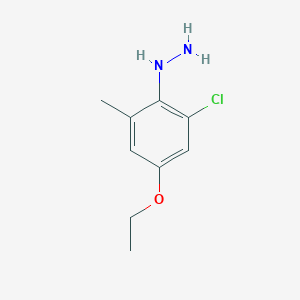
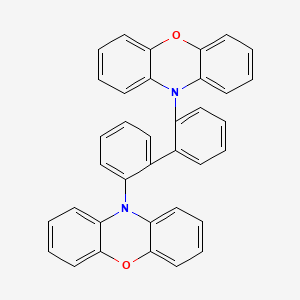
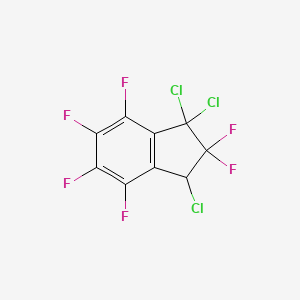
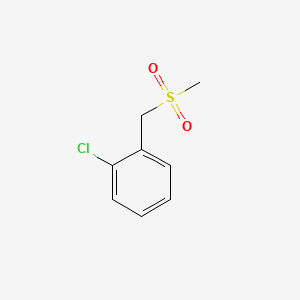
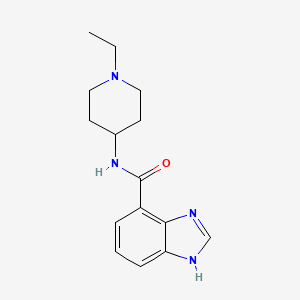
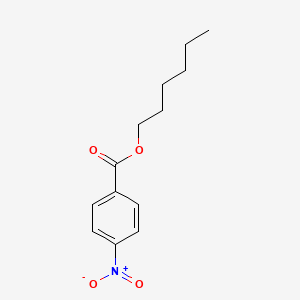
![5-(Phenylsulfonyl)benzo[b]thiophene](/img/structure/B14128849.png)

![4-Methoxy-6,6-dimethyl-5-[(2-methylphenyl)carbamoyl]-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-6-ium](/img/structure/B14128883.png)
